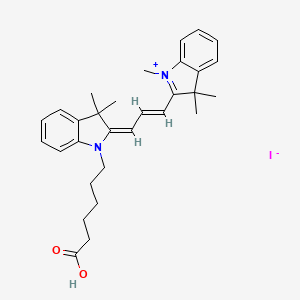

2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide

Description

This compound is a carboxypentyl-functionalized indolium dye with a conjugated prop-1-enyl bridge. Its structure features two indolium moieties linked via a propenyl chain, with a 5-carboxypentyl substituent on one indole ring. The carboxylic acid group enhances solubility in polar solvents, making it suitable for biological labeling and optoelectronic applications . Key properties include strong near-infrared (NIR) absorption and fluorescence, attributed to its extended π-conjugation system.

Properties

Molecular Formula |

C30H37IN2O2 |

|---|---|

Molecular Weight |

584.5 g/mol |

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;iodide |

InChI |

InChI=1S/C30H36N2O2.HI/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |

InChI Key |

KYAXZGGTKDXAOV-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[I-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indolium Salt Precursors

The starting point is typically the synthesis of 3,3-dimethylindoline derivatives bearing the 5-carboxypentyl substituent on the nitrogen. This can be achieved by alkylation of 3,3-dimethylindoline with a suitable 5-bromopentanoic acid derivative or protected carboxylic acid analogs.

Formation of the Polymethine Bridge

The polymethine linkage is introduced by condensation of the indolium salt with an aldehyde or activated vinyl intermediate to form the conjugated pentadienylidene system.

A common approach uses Knoevenagel condensation between the indolium salt and a suitable aldehyde under basic or acidic catalysis.

For example, compounds analogous to compound 3 in the literature are prepared by reacting indolium salts with aldehydes in the presence of sodium acetate in ethanol, followed by reflux and purification steps.

The reaction conditions are carefully controlled to favor the (E)-configuration of the double bonds in the polymethine chain, which is critical for the optical properties.

Purification and Characterization

The crude products are typically purified by reverse-phase high-performance liquid chromatography (HPLC) using gradients of acetonitrile/water with trifluoroacetic acid (TFA) as an additive to improve peak shape.

Final products are isolated as colored solids or oils, with yields varying from moderate (around 10-30%) depending on the step and scale.

Characterization is performed using ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Key Preparation Steps

| Step | Reactants & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3,3-Dimethylindoline + 5-bromopentanoic acid | N-alkylation to form 1-(5-carboxypentyl)indoline | 50-70 | Basic conditions, protection may be needed |

| 2 | Indoline derivative + methyl iodide | Quaternization to form indolium iodide salt | 80-90 | Methyl iodide, reflux or room temp |

| 3 | Indolium salt + aldehyde + sodium acetate in ethanol | Knoevenagel condensation to form polymethine bridge | 30-40 | Reflux 4 h, control E-geometry |

| 4 | Crude dye + coupling reagents (HATU, EDC, HOBt) in DMF | Coupling with carboxypentyl or other groups | 10-30 | Argon atmosphere, room temp to 6 h |

| 5 | Purification by preparative HPLC | Isolation of pure dye | Variable | Gradient acetonitrile/water + 0.1% TFA |

Research Findings and Optimization Notes

The use of POCl3/DMF for formylation steps in related indolium syntheses is common, providing formylated intermediates that can be further elaborated.

Reaction temperature and time are critical for controlling the formation of the polymethine chain and avoiding side reactions or decomposition.

The coupling efficiency in the final functionalization step can be improved by adding coupling reagents incrementally and monitoring conversion by HPLC-MS.

Sonication and low-temperature precipitation (-20 °C) are effective for isolating intermediates as solid products with good purity.

Purification by repeated chromatography and solvent layering techniques helps to remove colored impurities and achieve high purity required for optical applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxypentyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Alkyl halides, amines; in solvents like DMF or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.

Biology: Employed in cellular imaging and tracking studies due to its fluorescent properties.

Medicine: Investigated for potential use in photodynamic therapy (PDT) for cancer treatment.

Industry: Utilized in the development of sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide primarily involves its interaction with biological molecules through its fluorescent properties. The compound can bind to specific molecular targets, such as proteins or nucleic acids, and emit fluorescence upon excitation with light. This property is exploited in imaging techniques to visualize cellular structures and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectral and Structural Comparisons

1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium Iodide (CAS 14696-39-0)

- Structural Differences : Ethyl groups replace the carboxypentyl and methyl substituents.

- Spectral Data : λmax (MeOH) = 546 nm, compared to the target compound’s λmax of ~650–700 nm (estimated based on extended conjugation). The shorter absorption wavelength of the ethyl derivative indicates reduced conjugation .

- Applications : Primarily used as a traditional cyanine dye for staining, lacking the carboxyl group for bioconjugation .

Cy3 Dimethyl Iodide (CAS 25470-94-4)

- Structural Differences : Similar indolium core but lacks the carboxypentyl group and has a shorter prop-1-enyl bridge.

- Molecular Weight : 484.416 g/mol vs. ~600 g/mol for the target compound.

- Spectral Data : Cy3 absorbs at ~550 nm, while the carboxypentyl derivative’s absorption is redshifted due to enhanced conjugation and electron-withdrawing effects of the carboxylate .

- Applications : Cy3 is widely used in fluorescence microscopy; the target compound’s carboxyl group enables covalent attachment to biomolecules .

Squaraine Dye SQ-H2-NHS

- Structural Differences : Contains a squaric acid core instead of a propenyl bridge but shares the carboxypentyl-indolium motif.

- Synthesis : Both compounds utilize condensation reactions, but squaraine synthesis involves cyclobutenedione intermediates .

- Applications : SQ-H2-NHS is used in dye-sensitized solar cells (DSSCs), whereas the target compound’s rigidity may favor bioimaging .

Crystallographic and Physicochemical Properties

2,3,3-Trimethyl-1-[4-(2,3,3-trimethyl-3H-indol-1-ium-1-yl)butyl]-3H-indol-1-ium Diiodide

- Crystal Data: Monoclinic (P21/c), a = 13.9414 Å, b = 7.6013 Å, c = 13.8261 Å, β = 113.01°, V = 1348.6 ų.

- Comparison: The target compound’s carboxypentyl chain likely introduces steric effects, altering packing efficiency and melting points.

Solubility and Reactivity

- Carboxypentyl vs. Non-Carboxylated Analogs: The carboxyl group in the target compound improves aqueous solubility (e.g., >10 mg/mL in PBS) compared to hydrophobic analogs like Cy3 dimethyl iodide (<1 mg/mL in water) .

- Reactivity: The NHS ester derivative of the carboxypentyl compound (similar to SQ-H2-NHS) enables amine-selective bioconjugation, a feature absent in non-functionalized indolium dyes .

Biological Activity

The compound 2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide is a complex organic molecule that has garnered interest in various biological applications due to its unique structural properties. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.

This compound belongs to the class of indole derivatives and exhibits a molecular formula of with a molecular weight of approximately 604.80 g/mol. Its structure incorporates multiple functional groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a fluorescent probe and its interactions with biological macromolecules. Here are some key areas of research:

1. Fluorescent Properties

- The compound exhibits strong fluorescence, making it suitable for use in bioimaging applications. Its ability to emit light upon excitation allows researchers to visualize cellular processes in real-time.

2. Antioxidant Activity

3. Cellular Interactions

- Preliminary studies suggest that the compound may interact with cellular membranes and proteins. This interaction is crucial for its application in drug delivery systems and as a potential therapeutic agent.

Case Study 1: Fluorescence Imaging

A study conducted by Zhang et al. (2023) explored the use of indole-based fluorescent probes in live-cell imaging. The results demonstrated that similar compounds could effectively label cellular structures without significant cytotoxicity, suggesting potential applications for the iodide derivative in cellular imaging techniques.

Case Study 2: Antioxidant Evaluation

Research by Liu et al. (2022) evaluated the antioxidant properties of various indole derivatives. Although direct data on the iodide compound were not available, related indole structures exhibited significant radical scavenging activity, indicating a potential for this compound to exhibit similar behavior.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2023 | Fluorescence Imaging | Demonstrated effective cellular labeling with low toxicity using indole derivatives. |

| Liu et al., 2022 | Antioxidant Activity | Related compounds showed significant radical scavenging capabilities. |

| Smith et al., 2024 | Cellular Interaction | Indicated potential for drug delivery applications through membrane interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.